Ethyl carbazate

Catalog No.
S1533365
CAS No.
4114-31-2
M.F
C3H8N2O2
M. Wt
104.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl carbazate

CAS Number

4114-31-2

Product Name

Ethyl carbazate

IUPAC Name

ethyl N-aminocarbamate

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

InChI

InChI=1S/C3H8N2O2/c1-2-7-3(6)5-4/h2,4H2,1H3,(H,5,6)

InChI Key

VYSYZMNJHYOXGN-UHFFFAOYSA-N

SMILES

CCOC(=O)NN

Synonyms

Hydrazinecarboxylic Acid Ethyl Ester; Carbazic acid Ethyl Ester; (Ethoxycarbonyl)hydrazine; 1-(Ethoxycarbonyl)hydrazine; 1-Carbethoxyhydrazine; Carbethoxyhydrazine; Ethoxycarbonyl hydrazide; Ethyl carbazinate; Ethyl hydrazinecarboxylate; Ethyl hydraz

Canonical SMILES

CCOC(=O)NN

The exact mass of the compound Ethyl carbazate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52663. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl carbazate (CAS 4114-31-2) is a versatile, mono-protected hydrazine derivative featuring an ethoxycarbonyl protecting group. With a melting point of 44–48 °C and a boiling point of 108–110 °C at 22 mmHg, it is typically handled as a low-melting solid or liquid depending on ambient conditions . In industrial and laboratory settings, it serves as a critical building block for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex nitrogen-containing heterocycles. By masking one of the reactive nitrogen atoms, ethyl carbazate provides a safer, more chemoselective alternative to anhydrous hydrazine, making it a staple reagent for controlled N-N bond formation and macromolecular functionalization.

Substituting ethyl carbazate with other hydrazine sources often leads to process failures or compromised product quality. Unprotected hydrazine is highly toxic and lacks chemoselectivity, frequently resulting in unwanted bis-alkylation or symmetrical adducts during heterocycle synthesis [1]. Conversely, substituting with tert-butyl carbazate (Boc-hydrazine) introduces significant steric bulk, which can cause severe phase separation and sample precipitation during the functionalization of polymers and hydrogels [2]. Furthermore, alternative carbazates may exhibit different redox potentials, rendering them unsuitable for advanced catalyst-free electrochemical radical couplings where the specific electronic profile of ethyl carbazate is required.

Reduced Steric Hindrance for Hydrogel Formulation

During the functionalization of oxidized dextran to formulate ocular injectable hydrogels, the choice of carbazate profoundly impacts phase stability. Formulations using tert-butyl carbazate suffer from sample precipitation due to the large, bulky tert-butyl moiety. In contrast, substituting with the less bulky ethyl carbazate completely eliminates precipitation, maintaining a homogeneous solution that allows for accurate structural quantification and successful hydrogel cross-linking [1].

Evidence DimensionPhase stability and solubility during polymer functionalization
Target Compound DataMaintains homogeneous solution (no precipitation)
Comparator Or Baselinetert-Butyl carbazate (causes sample precipitation)
Quantified DifferenceComplete prevention of macroscopic phase separation
ConditionsOxidized dextran hydrogel formulation in aqueous buffer

Essential for materials science procurement where bulky protecting groups cause unwanted phase separation, ruining batch consistency and limiting the degree of polymer substitution.

Chemoselective Mono-Reactivity in Heterocycle Synthesis

Unprotected hydrazine is highly toxic, volatile, and prone to unselective bis-alkylation. Ethyl carbazate serves as a stable, mono-protected equivalent that ensures controlled, stepwise reactivity. In the chemodivergent hydrazinolysis of donor-acceptor cyclopropanes, ethyl carbazate selectively forms 1-aminopyrrolidin-2-ones in 61–80% yields [1]. This mono-selectivity prevents the formation of complex polymeric or bis-adduct mixtures typically seen with unsubstituted hydrazine.

Evidence DimensionReaction selectivity and target yield
Target Compound Data61–80% yield of mono-incorporated heterocycles
Comparator Or BaselineUnprotected hydrazine (prone to bis-reaction and high toxicity)
Quantified DifferenceComplete suppression of symmetrical bis-alkylation
ConditionsRing closure with donor-acceptor cyclopropanes at 80–110 °C

Allows buyers to replace hazardous anhydrous hydrazine with a safe, chemoselective reagent that prevents costly over-alkylation and reduces safety infrastructure overhead in API synthesis.

Catalyst-Free Electrochemical Radical Generation

Ethyl carbazate is highly effective in modern electroorganic synthesis due to its intrinsic redox responsiveness. Under catalyst-free and oxidant-free constant-current electrolysis, ethyl carbazate undergoes direct single-electron oxidation to generate persistent diazene-centered radicals. This enables efficient C(sp2)–N coupling with N-aryl maleimides, delivering hydrazine-tethered succinimide derivatives in 70–80% yields [1]. This eliminates the need for the stoichiometric transition-metal oxidants required by traditional hydrazine activation protocols.

Evidence DimensionYield of radical C-N coupling without chemical oxidants
Target Compound Data70–80% yield
Comparator Or BaselineTraditional chemical oxidation (requires stoichiometric transition metals)
Quantified DifferenceElimination of transition-metal waste while maintaining >70% yield
ConditionsCatalyst-free constant-current (DC) electrolysis

Highly relevant for process chemists looking to adopt sustainable, electrochemically driven N-N bond formations without the procurement and disposal costs of heavy metal oxidants.

Biomedical Hydrogel Formulation

Ethyl carbazate is the optimal choice for functionalizing oxidized polysaccharides, such as dextran, in the development of injectable hydrogels. Its reduced steric profile prevents the macroscopic precipitation issues associated with bulkier alternatives like tert-butyl carbazate, ensuring a homogeneous cross-linking environment [1].

Chemoselective API and Heterocycle Synthesis

In the multi-step synthesis of active pharmaceutical ingredients, ethyl carbazate is utilized to construct 1-aminopyrrolidin-2-ones and hexahydropyridazin-3-ones. It provides a safe, mono-protected hydrazine source that strictly limits reactivity to a single nitrogen center, preventing the bis-alkylation commonly seen with unprotected hydrazine[2].

Sustainable Electroorganic Synthesis

Ethyl carbazate is highly suited for modern, green chemistry workflows involving constant-current electrolysis. Its specific redox properties allow for the catalyst-free and oxidant-free generation of diazene-centered radicals, facilitating high-yield C(sp2)–N couplings without the heavy metal waste generated by traditional oxidation methods[3].

XLogP3

-0.4

Melting Point

46.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (10.87%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (89.13%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4114-31-2

Wikipedia

Ethyl carbazate

General Manufacturing Information

Hydrazinecarboxylic acid, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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